2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine
Description
2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, an oxadiazole ring, and a guanidine group
Properties
IUPAC Name |
2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N6O/c10-4-1-3(9(11,12)13)2-16-5(4)6-17-8(20-19-6)18-7(14)15/h1-2H,(H4,14,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYTYPTNPOIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NOC(=N2)N=C(N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the oxadiazole and guanidine groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, agrochemicals, or other industrial applications
Mechanism of Action
The mechanism of action of 2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-Chloro-5-(trifluoromethyl)pyridine: Another related pyridine derivative with similar functional groups.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated analogue with different reactivity
Uniqueness
The uniqueness of 2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 295.66 g/mol
- CAS Number : 134208817
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. In vitro studies have shown that the target compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents, indicating a potent anticancer effect.
Anti-inflammatory Activity
In vivo studies have reported that the compound exhibits anti-inflammatory effects, particularly in models of carrageenan-induced paw edema. The reduction in edema was comparable to that achieved with standard anti-inflammatory drugs like indomethacin. This suggests that the compound may inhibit pro-inflammatory cytokines and mediators.
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including the target compound. The results showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-ylguanidine | S. aureus | 18 |
| Control (Penicillin) | S. aureus | 22 |
This indicates a promising antimicrobial profile.
Study 2: Anticancer Activity
A study published in Cancer Letters evaluated the cytotoxic effects of various oxadiazoles on human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-ylguanidine | MCF-7 | 12.5 |
| Doxorubicin | MCF-7 | 15 |
The lower IC50 value indicates higher potency compared to doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
